5-Allyl-2-bromo-1,3-dimethylbenzene
Description
5-Allyl-2-bromo-1,3-dimethylbenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, methyl groups at the 1- and 3-positions, and an allyl group at the 5-position. This structure confers unique physicochemical and biological properties, distinguishing it from simpler dimethylbenzene derivatives.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-5-prop-2-enylbenzene |
InChI |
InChI=1S/C11H13Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
HXTFGBVZRMMCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Key differences arise from substituent effects on solubility, molecular volume, and reactivity. Below is a comparative analysis:
Key Observations :
- The allyl group in this compound increases molecular volume and hydrophobicity, likely reducing water solubility below the 0.10 mmol/L threshold observed for 2-bromo-1,3-dimethylbenzene . This places it outside the solubility range (0.10–0.46 mmol/L) associated with GABAA receptor modulation, suggesting negligible pharmacological activity in this context.
- Halogen type (Br vs. F) significantly impacts solubility and receptor interactions. Fluorine’s smaller size and higher electronegativity enhance solubility and receptor binding compared to bromine .
Pharmacological Activity
- 2-Bromo-1,3-dimethylbenzene : Exhibits low-affinity GABAA receptor modulation due to its solubility (0.10 mmol/L) at the lower bound of the cut-off range .
- 2-Fluoro-1,3-dimethylbenzene : With higher solubility (0.46 mmol/L), it potentiates GABAA receptors, demonstrating a clear solubility-activity relationship .
Stability and Reactivity
- 2-Bromo-5-iodo-1,3-dimethylbenzene: Stable under normal conditions but reactive with strong oxidizers . The allyl group in the target compound may introduce additional reactivity (e.g., polymerization or electrophilic addition).
- Nitro-Substituted Derivatives : Nitro groups (e.g., 2-nitro-1,3-dimethylbenzene) increase hazards (explosivity, toxicity) compared to halogenated analogs .
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